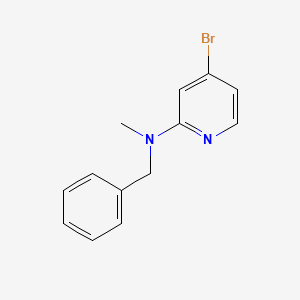

N-Benzyl-4-bromo-N-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-bromo-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14)7-8-15-13/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKWQRXXEQXRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716550 | |

| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289132-66-6 | |

| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-Benzyl-4-bromo-N-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-4-bromo-N-methylpyridin-2-amine is a key intermediate in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. The strategic placement of the bromo-, benzyl-, and methylamino- groups provides multiple points for diversification, enabling the exploration of structure-activity relationships. This in-depth guide presents a scientifically robust, field-proven methodology for the synthesis and comprehensive characterization of this pivotal compound. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Substituted 2-Aminopyridines

2-Aminopyridine derivatives are privileged structures in drug discovery, forming the core of numerous biologically active molecules. Their ability to act as bioisosteres for other aromatic systems and their capacity for hydrogen bonding interactions make them attractive pharmacophores. The introduction of a bromine atom at the 4-position of the pyridine ring provides a handle for further elaboration through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[1] The N-benzyl and N-methyl substituents modulate the compound's lipophilicity, steric profile, and basicity, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed protocol for the reliable synthesis and rigorous characterization of N-Benzyl-4-bromo-N-methylpyridin-2-amine, a valuable building block for the synthesis of targeted inhibitors and other pharmacologically relevant agents.[1]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, N-Benzyl-4-bromo-N-methylpyridin-2-amine (I), suggests a straightforward disconnection at the N-benzyl bond. This leads to the key precursor, 4-bromo-N-methylpyridin-2-amine (II), and a suitable benzylating agent, such as benzyl bromide.

Caption: Retrosynthetic analysis of N-Benzyl-4-bromo-N-methylpyridin-2-amine.

The primary synthetic challenge lies in the selective N-benzylation of the secondary amine in the presence of the pyridine ring nitrogen. While the exocyclic nitrogen is generally more nucleophilic, careful selection of reaction conditions is crucial to avoid competing quaternization of the pyridine nitrogen.

Several strategies for the N-alkylation of aminopyridines have been reported.[2] A common and effective method involves the use of a strong base to deprotonate the secondary amine, generating a more nucleophilic amide anion, which then readily reacts with an alkyl halide.[3] An alternative, greener approach utilizes a "borrowing hydrogen" strategy, where a benzyl alcohol is used as the alkylating agent in the presence of a suitable catalyst.[4] For the purpose of this guide, we will focus on the classical and highly reliable approach using a strong base and benzyl bromide.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Part 1: Synthesis of the Precursor, 4-bromo-N-methylpyridin-2-amine (II)

The starting material, 4-bromo-N-methylpyridin-2-amine, can be synthesized from commercially available 2-amino-4-bromopyridine. This involves a selective N-methylation reaction.

Materials:

-

2-Amino-4-bromopyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-amino-4-bromopyridine (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium salt of the aminopyridine will be observed.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-N-methylpyridin-2-amine as a solid.

Part 2: Synthesis of N-Benzyl-4-bromo-N-methylpyridin-2-amine (I)

Materials:

-

4-bromo-N-methylpyridin-2-amine (from Part 1)

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-bromo-N-methylpyridin-2-amine (1.0 eq.) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Benzyl-4-bromo-N-methylpyridin-2-amine as the final product.

Caption: Experimental workflow for the synthesis of the target compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized N-Benzyl-4-bromo-N-methylpyridin-2-amine.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the final product. This data is based on the analysis of similar compounds found in the literature.[5][6][7]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene), the pyridine ring protons, and the N-methyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the aromatic carbons of the pyridine and benzene rings, the methylene carbon, and the methyl carbon. |

| FT-IR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-N stretching. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable. |

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a standard pulse program.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic vibrational frequencies corresponding to the functional groups present in the molecule.[8]

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement.

-

Data Analysis: Determine the molecular formula from the exact mass and confirm the presence of bromine from the isotopic pattern.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating checkpoints. The successful synthesis and purification of the precursor, 4-bromo-N-methylpyridin-2-amine, in Part 1 is a critical prerequisite for proceeding to Part 2. The purity of this intermediate should be confirmed by TLC and NMR before its use in the subsequent step. Similarly, the final product's identity and purity must be rigorously confirmed by the suite of characterization techniques outlined above. Any deviation from the expected spectroscopic data should prompt a re-evaluation of the synthetic and purification steps.

Conclusion

This technical guide provides a comprehensive and reliable methodology for the synthesis and characterization of N-Benzyl-4-bromo-N-methylpyridin-2-amine. By following the detailed experimental protocols and characterization procedures, researchers can confidently produce this valuable building block for their drug discovery and development programs. The emphasis on the rationale behind the experimental choices and the inclusion of self-validating checkpoints ensures the robustness and reproducibility of the described synthesis.

References

-

Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 73(21), 8475–8478. [Link]

-

Chen, C., et al. (2021). Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. RSC Advances, 11(42), 26185–26190. [Link]

-

Katritzky, A. R., et al. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2006(5), 179-185. [Link]

-

PubChem. (n.d.). (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Reddy, K. L. N., et al. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 5(10), 7350-7354. [Link]

Sources

- 1. N-Benzyl-4-bromo-N-methylpyridin-2-amine|CAS 1289132-66-6 [benchchem.com]

- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of N-Benzyl-4-bromo-N-methylpyridin-2-amine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of N-Benzyl-4-bromo-N-methylpyridin-2-amine. This pyridinamine derivative is a valuable intermediate in medicinal chemistry and drug development, primarily utilized as a versatile scaffold for further chemical modifications.[1] Accurate structural confirmation is paramount for researchers synthesizing or utilizing this compound. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental considerations and the structural basis for the anticipated spectral features.

Molecular Structure and Overview

N-Benzyl-4-bromo-N-methylpyridin-2-amine possesses a core structure featuring a pyridine ring substituted at the 2-position with a benzylmethylamino group and at the 4-position with a bromine atom. The presence of these distinct functional groups gives rise to a characteristic spectroscopic fingerprint, which is essential for its unambiguous identification.

Figure 1: Chemical structure of N-Benzyl-4-bromo-N-methylpyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Benzyl-4-bromo-N-methylpyridin-2-amine, both ¹H and ¹³C NMR will provide critical information for structural verification. The predicted chemical shifts are based on the analysis of similar structures and established substituent effects.[2][3][4]

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, a spectral width of 0 to 200 ppm, and a relaxation delay of 2-5 seconds.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the benzyl group, and the methyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H3 | ~6.5 - 6.8 | Doublet | 1H |

| Pyridine-H5 | ~7.2 - 7.5 | Doublet of Doublets | 1H |

| Pyridine-H6 | ~8.0 - 8.3 | Doublet | 1H |

| Benzyl-H (aromatic) | ~7.2 - 7.4 | Multiplet | 5H |

| Benzyl-CH₂ | ~4.5 - 4.8 | Singlet | 2H |

| N-CH₃ | ~3.0 - 3.3 | Singlet | 3H |

Causality of Predictions:

-

The pyridine protons are in a heteroaromatic environment. The H6 proton, being adjacent to the ring nitrogen, is expected to be the most deshielded. The bromine at the 4-position will influence the electronic environment of the neighboring protons.

-

The five protons of the benzyl ring are expected to appear as a complex multiplet in the aromatic region, typical for an unsubstituted phenyl group.

-

The benzylic methylene (CH₂) protons are adjacent to a nitrogen atom and an aromatic ring, leading to a downfield shift.

-

The N-methyl (CH₃) protons will appear as a singlet, with a chemical shift influenced by the electron-withdrawing nature of the attached nitrogen.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all 13 unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | ~158 - 162 |

| Pyridine-C3 | ~105 - 110 |

| Pyridine-C4 | ~115 - 120 |

| Pyridine-C5 | ~138 - 142 |

| Pyridine-C6 | ~145 - 150 |

| Benzyl-C (ipso) | ~135 - 138 |

| Benzyl-C (ortho) | ~126 - 129 |

| Benzyl-C (meta) | ~128 - 130 |

| Benzyl-C (para) | ~127 - 129 |

| Benzyl-CH₂ | ~50 - 55 |

| N-CH₃ | ~35 - 40 |

Causality of Predictions:

-

The pyridine carbons exhibit a wide range of chemical shifts due to the influence of the nitrogen atom and the substituents. C2, being directly attached to two nitrogen atoms (one in the ring, one exocyclic), will be significantly downfield.

-

The carbon bearing the bromine atom (C4) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

-

The carbons of the benzyl group will show typical aromatic signals, with the benzylic methylene and N-methyl carbons appearing in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As N-Benzyl-4-bromo-N-methylpyridin-2-amine is a tertiary amine, it will lack the characteristic N-H stretching vibrations seen in primary and secondary amines.[5][6]

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups and confirm the absence of N-H bonds.

Methodology:

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires a small amount of the solid sample placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Ratio the sample spectrum against the background to obtain the final transmittance or absorbance spectrum.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine and Benzyl) |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Rings |

| 1350 - 1250 | C-N stretch | Aromatic Amine |

| ~1100 | C-Br stretch | Aryl Halide |

| 850 - 750 | C-H bend (out-of-plane) | Aromatic Ring Substitution |

Causality of Predictions:

-

The absence of a broad band in the 3500-3300 cm⁻¹ region confirms the tertiary nature of the amine.[5]

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

Aliphatic C-H stretches for the methylene and methyl groups will appear just below 3000 cm⁻¹.

-

The characteristic stretching vibrations of the pyridine and benzene rings will be observed in the 1600-1450 cm⁻¹ region.

-

The C-N stretching of the aromatic amine is expected in the 1350-1250 cm⁻¹ range.[5]

-

A band corresponding to the C-Br stretch is anticipated at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed if the compound is sufficiently volatile and thermally stable.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. This soft ionization technique is likely to produce a prominent protonated molecular ion [M+H]⁺.

-

EI-MS (GC-MS): Inject the sample into the GC. The separated compound enters the EI source, where it is fragmented. This technique will yield a molecular ion peak [M]⁺ and various fragment ions.

-

Acquire data over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Predicted Mass Spectrum

The molecular formula of N-Benzyl-4-bromo-N-methylpyridin-2-amine is C₁₃H₁₃BrN₂. The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by 2 m/z units of similar intensity.[7]

Predicted Molecular Ion:

-

[M]⁺: m/z 276 (containing ⁷⁹Br)

-

[M+2]⁺: m/z 278 (containing ⁸¹Br)

-

[M+H]⁺ (ESI): m/z 277 (containing ⁷⁹Br) and 279 (containing ⁸¹Br)

Major Predicted Fragment Ions (EI):

| m/z | Proposed Fragment |

| 197 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 185/187 | [M - C₇H₇]⁺ |

Fragmentation Pathway:

Figure 2: Predicted key fragmentation pathways for N-Benzyl-4-bromo-N-methylpyridin-2-amine in EI-MS.

Causality of Predictions:

-

The most prominent fragmentation is often the loss of the bromine radical due to the relative weakness of the C-Br bond, leading to the fragment at m/z 197.

-

Alpha-cleavage next to the amine nitrogen can result in the formation of the stable tropylium ion at m/z 91, a very common fragment for benzyl-containing compounds.

-

Loss of the benzyl group would result in a fragment at m/z 185/187, which would still exhibit the characteristic bromine isotopic pattern.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust spectroscopic profile for N-Benzyl-4-bromo-N-methylpyridin-2-amine. This guide serves as a valuable resource for researchers in confirming the identity and purity of this important chemical intermediate. The outlined experimental protocols and the rationale behind the spectral predictions offer a solid foundation for the empirical characterization of this compound in a laboratory setting.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from a resource on IR spectroscopy of amines.[5]

-

Benchchem. (n.d.). N-Benzyl-4-bromo-N-methylpyridin-2-amine. Retrieved from Benchchem.[1]

-

Supplementary Information on the synthesis and characterization of various amine compounds. (n.d.). Retrieved from a scientific publication's supplementary materials.[2]

-

ChemicalBook. (n.d.). N-Benzyl-4-bromo-N-methylpyridin-2-amine (1289132-66-6). Retrieved from ChemicalBook.[8]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79403, N-benzyl-4-methylaniline. Retrieved from PubChem.[3]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251431, N'-Benzyl-N'-methyl-2-aminopyridine. Retrieved from PubChem.[4]

-

Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Retrieved from Google Patents.[9]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 834006, (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine. Retrieved from PubChem.[10]

-

United States Biological. (n.d.). 2-(N-Benzyl-N-methylamino)-4-bromopyridine - Data Sheet. Retrieved from United States Biological.[11]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 4-bromo-2-methyl-. In NIST Chemistry WebBook. Retrieved from the NIST WebBook.[12]

-

Sigma-Aldrich. (n.d.). 4-bromo benzyl methyl amine. Retrieved from Sigma-Aldrich.

-

Parchem. (n.d.). N-Benzyl-4-Bromo-N-Methylpyridin-2-Amine (Cas 1289132-66-6). Retrieved from Parchem.[13]

-

Benchchem. (n.d.). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide. Retrieved from Benchchem.[7]

-

ChemicalBook. (n.d.). 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum. Retrieved from ChemicalBook.[14]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 4-bromo-. In NIST Chemistry WebBook. Retrieved from the NIST WebBook.[15]

-

PubMed. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Retrieved from PubMed.[16]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from Spectroscopy Online.[6]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from MDPI.[17]

-

ResearchGate. (2021). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from ResearchGate.[18]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10134587, Benzyl-(5-bromo-2-methyl-pyrimidin-4-yl)-amine. Retrieved from PubChem.[19]

-

SpectraBase. (n.d.). N-BENZYL-N-6-DIETHYLAMINO-2-METHYLPYRIMIDIN-4-AMINE. Retrieved from SpectraBase.[20]

Sources

- 1. N-Benzyl-4-bromo-N-methylpyridin-2-amine|CAS 1289132-66-6 [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N'-Benzyl-N'-methyl-2-aminopyridine | C13H14N2 | CID 251431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Benzyl-4-bromo-N-methylpyridin-2-amine CAS#: 1289132-66-6 [m.chemicalbook.com]

- 9. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]

- 10. (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine | C13H13BrN2 | CID 834006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. usbio.net [usbio.net]

- 12. Benzenamine, 4-bromo-2-methyl- [webbook.nist.gov]

- 13. parchem.com [parchem.com]

- 14. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 15. Benzenamine, 4-bromo- [webbook.nist.gov]

- 16. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Benzyl-(5-bromo-2-methyl-pyrimidin-4-yl)-amine | C12H12BrN3 | CID 119026671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. spectrabase.com [spectrabase.com]

Physical and chemical properties of N-Benzyl-4-bromo-N-methylpyridin-2-amine

An In-Depth Technical Guide on the Physicochemical Profile of N-Benzyl-4-bromo-N-methylpyridin-2-amine

Disclaimer: N-Benzyl-4-bromo-N-methylpyridin-2-amine is a novel chemical entity for which extensive, peer-reviewed experimental data is not publicly available. This guide has been developed by synthesizing information from analogous structures and applying established principles of physical organic chemistry. All data presented herein, unless explicitly cited, should be considered predictive and requires experimental validation.

Introduction: A Structural Overview

N-Benzyl-4-bromo-N-methylpyridin-2-amine is a substituted pyridine derivative featuring a sterically demanding and electronically significant N,N-disubstituted amino group at the 2-position and a bromine atom at the 4-position. The architecture of this molecule suggests its potential utility as a versatile intermediate in medicinal chemistry and materials science. The tertiary amine, shielded by a benzyl and a methyl group, offers a unique steric and electronic environment, while the bromo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. This guide provides a predictive overview of its core properties and a proposed methodology for its synthesis and characterization.

Predicted Physicochemical Properties

A comprehensive understanding of a molecule's physical properties is foundational to its application in research and development. The following table summarizes the predicted properties of N-Benzyl-4-bromo-N-methylpyridin-2-amine, derived from computational models and comparison with structurally related compounds.

| Property | Predicted Value / Observation | Rationale and Context |

| Molecular Formula | C₁₃H₁₃BrN₂ | Calculated from the constituent atoms. |

| Molecular Weight | 277.16 g/mol | Sum of the atomic weights of the constituent atoms. |

| Appearance | Off-white to pale yellow solid | Aromatic amines and brominated compounds are often crystalline solids with some color due to trace impurities or electronic transitions. |

| Melting Point | 85 - 95 °C (estimated) | The presence of the rigid pyridine ring, the polar C-Br bond, and the bulky benzyl group would lead to significant intermolecular forces, resulting in a solid state at room temperature. This is a broad estimate requiring experimental confirmation. |

| Boiling Point | > 350 °C (estimated, with decomposition) | High molecular weight and polarity suggest a high boiling point, likely achievable only under high vacuum to prevent thermal decomposition, a common fate for complex heterocyclic amines. |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate. Sparingly soluble in methanol. Insoluble in water. | The molecule possesses both polar (pyridine nitrogen, C-Br) and non-polar (benzyl group) regions. It is expected to be soluble in moderately polar to non-polar organic solvents. Its large hydrophobic surface area would render it insoluble in water. |

| pKa (of the pyridinium ion) | 2.5 - 3.5 (estimated) | The basicity of the pyridine ring nitrogen is significantly reduced by the electron-withdrawing effect of the bromine atom at the 4-position. This is a key parameter for designing purification protocols (e.g., acid-base extraction). |

| LogP | 3.8 ± 0.5 (estimated) | The octanol-water partition coefficient is predicted to be high due to the presence of the benzyl and bromo substituents, indicating significant lipophilicity. This is a critical parameter in drug design, influencing membrane permeability and metabolic stability. |

Proposed Synthetic Route and Experimental Protocol

The synthesis of N-Benzyl-4-bromo-N-methylpyridin-2-amine can be logically approached via a two-step sequence starting from commercially available 2-amino-4-bromopyridine. This strategy involves sequential N-alkylation.

Logical Synthesis Workflow

The proposed workflow prioritizes the introduction of the smaller methyl group first to minimize steric hindrance for the subsequent, more demanding benzylation step.

An In-depth Technical Guide to N-Benzyl-4-bromo-N-methylpyridin-2-amine (CAS 1289132-66-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-4-bromo-N-methylpyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom and a pharmacophoric N-benzyl-N-methylamino group, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential biological significance based on structurally related molecules.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The unique electronic properties of the pyridine ring, coupled with the ability to introduce a wide variety of functional groups, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. N-Benzyl-4-bromo-N-methylpyridin-2-amine (Figure 1) is a trifunctionalized pyridine scaffold, presenting opportunities for further chemical modification at the bromine-substituted position, the benzyl group, and the pyridine nitrogen. While specific biological data for this exact compound is not extensively published, its structural motifs are present in molecules with demonstrated anticancer and neurological activities. This guide serves as a foundational resource for researchers interested in synthesizing and utilizing this compound in their research endeavors.

Figure 1: Chemical Structure of N-Benzyl-4-bromo-N-methylpyridin-2-amine

A 2D representation of the molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of N-Benzyl-4-bromo-N-methylpyridin-2-amine is presented in Table 1. These properties are crucial for handling, storage, and designing experimental conditions.

Table 1: Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1289132-66-6 | [1] |

| Molecular Formula | C₁₃H₁₃BrN₂ | [2] |

| Molecular Weight | 277.16 g/mol | [2] |

| Appearance | Predicted: Off-white to light yellow solid | Inferred from related compounds |

| Storage Temperature | -20°C | [2] |

Synthesis and Mechanism

The synthesis of N-Benzyl-4-bromo-N-methylpyridin-2-amine can be efficiently achieved through a two-step process starting from the readily available 2-amino-4-bromopyridine. This precursor is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3][4][5] The synthetic strategy involves a sequential N-benzylation followed by N-methylation.

Synthesis of the Precursor: 2-Amino-4-bromopyridine

Several methods exist for the synthesis of 2-amino-4-bromopyridine.[6][7][8] A common and scalable approach involves the Hofmann degradation of 4-bromopyridine-2-carboxamide, which is itself prepared from 4-bromopyridine hydrochloride.[8]

Figure 2: Synthesis of 2-Amino-4-bromopyridine

Synthetic pathway from 4-bromopyridine hydrochloride.

Synthesis of N-Benzyl-4-bromo-N-methylpyridin-2-amine

The subsequent N-alkylation of 2-amino-4-bromopyridine is a critical step. A direct one-pot benzylation and methylation can be challenging due to the potential for over-alkylation and side reactions. Therefore, a stepwise approach is recommended for achieving higher purity and yield.

Figure 3: Proposed Synthesis of N-Benzyl-4-bromo-N-methylpyridin-2-amine

Proposed two-step N-alkylation of 2-amino-4-bromopyridine.

Experimental Protocol:

Step 1: Synthesis of N-Benzyl-4-bromopyridin-2-amine

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-amino-4-bromopyridine (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-bromopyridin-2-amine.

Step 2: Synthesis of N-Benzyl-4-bromo-N-methylpyridin-2-amine

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere, add a solution of N-benzyl-4-bromopyridin-2-amine (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Benzyl-4-bromo-N-methylpyridin-2-amine.

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the amino group, forming a highly nucleophilic amide anion. This is crucial for efficient alkylation.

-

Anhydrous THF: An aprotic and relatively non-polar solvent is used to prevent quenching of the strong base and to dissolve the reactants.

-

Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture.

-

Stepwise Alkylation: Performing the benzylation and methylation in separate steps allows for better control of the reaction and minimizes the formation of undesired dialkylated byproducts.

Characterization

The structure and purity of N-Benzyl-4-bromo-N-methylpyridin-2-amine should be confirmed by standard analytical techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons on the pyridine and benzene rings, a singlet for the N-methyl group, and a singlet for the benzylic methylene protons. |

| ¹³C NMR | Distinct signals for all 13 carbon atoms. |

| Mass Spec. | A molecular ion peak [M]+ and a characteristic [M+2]+ peak of similar intensity due to the presence of the bromine atom. |

| IR | Characteristic peaks for C-H (aromatic and aliphatic), C=N, and C-Br stretching vibrations. |

Potential Applications and Future Directions

While specific studies on N-Benzyl-4-bromo-N-methylpyridin-2-amine are limited, the structural components of this molecule are found in compounds with significant biological activities.

-

Anticancer Research: Derivatives of N-benzyl-2-aminopyrimidine have been investigated as potent inhibitors of USP1/UAF1 deubiquitinase, a promising target in non-small cell lung cancer.[9] The N-benzylamino moiety is a key feature in these inhibitors.

-

Neurological Disorders: N-benzylpiperidine moieties, which share structural similarities with the N-benzylamino group, are found in ligands with high affinity for sigma receptors, which are implicated in various neurological disorders.[10]

-

Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors used in oncology. The bromine atom on the pyridine ring provides a handle for further functionalization via cross-coupling reactions to explore structure-activity relationships.

The presence of the bromine atom at the 4-position of the pyridine ring makes N-Benzyl-4-bromo-N-methylpyridin-2-amine an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Figure 4: Potential for Further Derivatization

Versatility of the 4-bromo position for library synthesis.

Conclusion

N-Benzyl-4-bromo-N-methylpyridin-2-amine is a valuable research chemical with significant potential as a building block in the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications. The detailed synthetic protocol and the discussion of the rationale behind the experimental choices are intended to empower researchers to confidently synthesize and utilize this compound in their drug discovery and development efforts. The structural alerts within this molecule suggest that its derivatives are worthy of investigation as potential therapeutic agents, particularly in the areas of oncology and neurology.

References

- Crespo, M. I., et al. (1998). Design, synthesis, and biological evaluation of new thieno[3,2-d]pyrimidines as potent and selective PAF antagonists. Journal of Medicinal Chemistry, 41(12), 2117-2133.

-

PubChem. (n.d.). N'-Benzyl-N'-methyl-2-aminopyridine. Retrieved from [Link]

- Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.

- Zhang, H., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Archiv der Pharmazie, 350(10).

- González-Ledo, J. H., et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 25(21), 5087.

- Google Patents. (2012). Synthetic method of 2-amino-4-bromopyridine. CN102603622B.

- Comey, C. T., et al. (2006). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 11(3), 196-203.

- Oskooie, H. A., et al. (2006). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Tetrahedron Letters, 47(49), 8829-8833.

- Google Patents. (2015). Synthetic method of 2-amino-4-bromopyridine. CN105153023A.

- Mondal, S., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry, 87(17), 11486-11495.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]

- 4. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 9. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to N-Benzyl-Bromopyridine Compounds: Synthesis, History, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of N-benzyl-bromopyridine compounds, from their foundational synthesis and historical context to their contemporary applications as versatile scaffolds in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the N-Benzyl-Bromopyridine Scaffold

N-benzyl-bromopyridine compounds represent a class of quaternary pyridinium salts characterized by a pyridine ring N-alkylated with a benzyl group and substituted with one or more bromine atoms. This structural motif is of significant interest in medicinal chemistry due to its inherent chemical reactivity and its ability to serve as a versatile building block for more complex molecular architectures. The presence of the quaternary nitrogen imparts a positive charge, influencing the compound's solubility and interaction with biological targets. The benzyl group provides a lipophilic domain that can be readily modified to modulate pharmacokinetic and pharmacodynamic properties. Furthermore, the bromine atom serves as a valuable synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of extensive compound libraries.

The applications of these compounds are broad, ranging from their use as intermediates in organic synthesis to their investigation as potential therapeutic agents.[1][2] Notably, derivatives of this scaffold have been explored as anticancer agents, dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease research, and as components in the development of novel materials.[2][3][4]

Historical Context and Discovery

The synthesis of N-benzyl-bromopyridine compounds is rooted in the broader history of quaternization reactions of nitrogen-containing heterocycles. The foundational method for their preparation is the Menschutkin reaction, a classic organic reaction first described by Nikolai Menschutkin in 1890.[2][5] This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine to form a quaternary ammonium salt.[2]

The specific exploration of N-benzyl-bromopyridine derivatives gained momentum with the advancement of medicinal chemistry and the need for novel molecular scaffolds. The recognition that the pyridinium moiety is present in various biologically active molecules and coenzymes spurred interest in synthesizing and evaluating a wide array of substituted pyridinium salts. The ability to readily introduce a benzyl group and a reactive bromine atom onto the pyridine ring provided a strategic advantage for creating diverse chemical entities for biological screening.

Synthesis of N-Benzyl-Bromopyridine Compounds

The primary route for the synthesis of N-benzyl-bromopyridine compounds is the direct N-alkylation of a bromopyridine with a benzyl bromide derivative. This reaction is a classic example of an SN2 reaction, where the nitrogen atom of the pyridine ring acts as the nucleophile, attacking the benzylic carbon of the benzyl bromide and displacing the bromide ion.[2]

General Synthetic Workflow

The synthesis can be conceptually broken down into two main stages: the preparation of the requisite bromopyridine and benzyl bromide precursors, and their subsequent coupling to form the desired N-benzyl-bromopyridinium bromide.

Caption: General workflow for the synthesis of N-benzyl-bromopyridine compounds.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-3-bromopyridin-1-ium bromide

This protocol provides a representative method for the synthesis of an N-benzyl-bromopyridine compound.

Materials:

-

3-Bromopyridine

-

Benzyl bromide

-

Dichloromethane (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromopyridine (1 equivalent) in anhydrous dichloromethane.

-

To this solution, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 72 hours.[6] During this time, a precipitate will form.

-

After the reaction is complete, filter the precipitate and wash it with a small amount of cold dichloromethane to remove any unreacted starting materials.

-

Wash the solid product with diethyl ether to remove any remaining soluble impurities.

-

Dry the resulting solid under vacuum to obtain the pure 1-benzyl-3-bromopyridin-1-ium bromide.[6]

Self-Validation: The purity of the product can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. The melting point of the synthesized compound should also be determined and compared with literature values if available.

Applications in Drug Development

The N-benzyl-bromopyridine scaffold has proven to be a valuable platform for the development of novel therapeutic agents across various disease areas.

Anticancer Agents

Several studies have highlighted the potential of N-benzyl-bromopyridine derivatives as anticancer agents. For instance, compounds incorporating the N-benzyl-5-bromopyridin-2-amine structure have been investigated as tubulin-targeting agents with a dual mechanism of action.[1] These compounds aim to inhibit cancer cell proliferation by disrupting microtubule dynamics and by acting as targeted protein degradation agents.[1]

Furthermore, derivatives based on a 1-benzyl-5-bromoindolin-2-one scaffold, which shares structural similarities, have demonstrated significant activity against breast (MCF-7) and lung (A-549) cancer cell lines.[3][4] Some of these compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy.[3][4]

Neurological Disorders

Derivatives of N-benzylpyridinium have been designed and synthesized as potential treatments for neurodegenerative diseases like Alzheimer's. These compounds have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[2] The inhibition of these enzymes can lead to an increase in acetylcholine levels in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.

Signaling Pathway Inhibition: VEGFR-2 in Angiogenesis

The inhibition of VEGFR-2 is a critical strategy in cancer therapy to prevent the formation of new blood vessels that supply tumors with nutrients and oxygen. N-benzyl-bromopyridine derivatives have shown promise as VEGFR-2 inhibitors.

Sources

- 1. N-Benzyl-5-bromopyridin-2-amine Research Chemical [benchchem.com]

- 2. 1-Benzylpyridin-1-ium Bromide|CAS 2589-31-3 [benchchem.com]

- 3. 2-N-benzyl-5-bromopyridine-2,3-diamine | 1215916-51-0 | Benchchem [benchchem.com]

- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to the Structural Elucidation of N-Benzyl-4-bromo-N-methylpyridin-2-amine

Preamble: A Strategic Approach to Molecular Structure Confirmation

In the realm of drug discovery and chemical research, the unambiguous determination of a molecule's covalent structure is the bedrock upon which all subsequent investigations are built. An incorrect structural assignment can invalidate extensive biological screening, compromise intellectual property, and lead to significant financial and temporal losses. This guide provides a comprehensive, field-proven strategy for the structural elucidation of a novel substituted pyridine derivative, N-Benzyl-4-bromo-N-methylpyridin-2-amine.

This document will detail the causality behind each experimental choice, provide robust, step-by-step protocols, and demonstrate how the integration of data from High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides an irrefutable confirmation of the molecular structure.

Part 1: The Hypothesis - Defining the Target Structure

The starting point for any structural elucidation is a clear hypothesis. Based on the IUPAC name N-Benzyl-4-bromo-N-methylpyridin-2-amine, we can define the target molecular structure and its fundamental properties.

Molecular Structure:

Figure 1: Proposed structure of N-Benzyl-4-bromo-N-methylpyridin-2-amine.

Core Properties:

-

Molecular Formula: C₁₃H₁₃BrN₂

-

Monoisotopic Mass: 276.0262 u (for ⁷⁹Br) and 278.0242 u (for ⁸¹Br)

-

Index of Hydrogen Deficiency (IHD): 8 (indicating a high degree of unsaturation, consistent with two aromatic rings)

Part 2: The Elucidation Workflow - An Orthogonal Strategy

Our strategy relies on a multi-technique approach where each method provides a unique and complementary piece of structural information. The overall workflow is designed to first establish the molecular formula and then to piece together the atomic connectivity.[1][2]

Figure 2: A logical workflow for unambiguous structure confirmation.

Part 3: High-Resolution Mass Spectrometry (HRMS) - Confirming the Elemental Composition

Expertise & Rationale: The first and most critical step is to confirm the molecular formula.[1] High-Resolution Mass Spectrometry (HRMS) provides mass measurements with high precision, typically to within 5 ppm, allowing for the confident determination of a compound's elemental composition.[3][4][5][6][7] We will use Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺. The presence of a bromine atom provides a highly characteristic isotopic signature that serves as a powerful diagnostic tool.[8][9][10] Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[8][9][10][11]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute this solution to approximately 10 µg/mL using 50:50 methanol:water with 0.1% formic acid.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive

-

Mass Range: 100-500 m/z

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Infusion Rate: 5 µL/min

-

Calibration: Calibrate the instrument immediately prior to the run using a standard calibrant mixture to ensure high mass accuracy.

-

Anticipated Results & Interpretation

The HRMS data is expected to provide definitive evidence for the proposed molecular formula. The key is to match the observed exact masses of the isotopic peaks with the theoretically calculated masses.

Table 1: Predicted HRMS Data for C₁₃H₁₃BrN₂

| Ion | Calculated m/z | Expected Abundance |

| [C₁₃H₁₄⁷⁹BrN₂]⁺ | 277.0338 | 100% |

| [C₁₃H₁₄⁸¹BrN₂]⁺ | 279.0318 | ~98% |

A measured mass accuracy of < 5 ppm for both ions, coupled with the characteristic ~1:1 isotopic pattern, would provide very high confidence in the assigned elemental composition of C₁₃H₁₃BrN₂.[8][10]

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Architecture

Expertise & Rationale: With the molecular formula confirmed, NMR spectroscopy is employed to determine the precise connectivity of the atoms.[1][12] This is achieved through a suite of experiments that build the structure piece by piece.

-

¹H NMR: Identifies all unique proton environments, their integration (relative numbers), and their coupling relationships (neighboring protons).[13][14][15]

-

¹³C NMR & DEPT-135: Identifies all unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (C).[16][17][18]

-

2D NMR (COSY, HSQC, HMBC): These powerful experiments establish the final connectivity.[19][20][21][22]

-

COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically through 2-3 bonds).[20][21]

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to (1-bond correlation).[20][23]

-

HMBC (Heteronuclear Multiple Bond Correlation) is the key to the puzzle, revealing long-range correlations (2-3 bonds) between protons and carbons. This allows us to connect the individual spin systems and confirm the placement of quaternary carbons and heteroatoms.[20][23]

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[24][25][26][27] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

-

Data Acquisition:

-

Acquire standard ¹H, ¹³C{¹H}, DEPT-135, gradient-selected COSY, phase-sensitive HSQC, and HMBC spectra at 298 K.

-

Ensure ¹H spectra have a sufficient spectral window (-1 to 10 ppm) and ¹³C spectra cover the expected range (-10 to 170 ppm) to capture all signals.[28]

-

Anticipated Spectra & Data Interpretation

The following tables summarize the predicted NMR data based on the hypothesized structure. This predictive approach is a cornerstone of structural elucidation, as it provides a clear set of expected outcomes to compare against the experimental data.[13][16][29][30]

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| A | 7.25 - 7.40 | m | 5H | Phenyl-H |

| B | 7.18 | d | 1H | Pyridin-H6 |

| C | 6.70 | dd | 1H | Pyridin-H5 |

| D | 6.55 | d | 1H | Pyridin-H3 |

| E | 4.65 | s | 2H | N-CH₂ (Benzylic) |

| F | 3.10 | s | 3H | N-CH₃ (Methyl) |

Table 3: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)

| Predicted Shift (ppm) | DEPT-135 | Assignment |

| 159.5 | C | Pyridin-C2 (Quaternary) |

| 148.0 | CH | Pyridin-C6 |

| 138.0 | C | Phenyl-C1 (Quaternary) |

| 137.5 | CH | Pyridin-C5 |

| 129.0 | CH | Phenyl-C3,5 |

| 128.0 | CH | Phenyl-C4 |

| 127.5 | CH | Phenyl-C2,6 |

| 115.0 | C | Pyridin-C4 (Quaternary, Br-substituted) |

| 108.0 | CH | Pyridin-C3 |

| 55.0 | CH₂ | N-CH₂ (Benzylic) |

| 35.0 | CH₃ | N-CH₃ (Methyl) |

Connecting the Pieces with 2D NMR

The final, irrefutable proof comes from the HMBC correlations, which will bridge the different fragments of the molecule.

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. Fundamental Principles of High-Resolution Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. What is the principle of high-resolution mass spectrometry? [en.biotech-pack.com]

- 7. measurlabs.com [measurlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. spectroscopyeurope.com [spectroscopyeurope.com]

- 14. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 19. emerypharma.com [emerypharma.com]

- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 21. web.uvic.ca [web.uvic.ca]

- 22. youtube.com [youtube.com]

- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 24. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 25. scribd.com [scribd.com]

- 26. organomation.com [organomation.com]

- 27. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 28. spectroscopyeurope.com [spectroscopyeurope.com]

- 29. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 30. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Purity and Stability of N-Benzyl-4-bromo-N-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-4-bromo-N-methylpyridin-2-amine is a key intermediate in medicinal chemistry and drug discovery, valued for its versatile molecular scaffold. The purity and stability of this compound are critical for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive overview of the factors influencing the purity and stability of N-Benzyl-4-bromo-N-methylpyridin-2-amine, offering insights into its synthesis, purification, potential degradation pathways, and the development of stability-indicating analytical methods. By integrating established chemical principles with data from structurally related molecules, this document serves as a valuable resource for researchers working with this and similar pyridine derivatives.

Introduction: The Significance of N-Benzyl-4-bromo-N-methylpyridin-2-amine in Synthetic Chemistry

N-Benzyl-4-bromo-N-methylpyridin-2-amine is a substituted bromopyridine derivative that serves as a versatile building block in the synthesis of a wide array of more complex molecules. The presence of a bromine atom at the 4-position of the pyridine ring provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities. The N-benzyl and N-methyl substituents on the amino group at the 2-position modulate the electronic properties and steric environment of the molecule, influencing its reactivity and potential biological activity in derivative compounds. Given its role as a crucial intermediate, ensuring the high purity and understanding the stability of N-Benzyl-4-bromo-N-methylpyridin-2-amine are paramount for the synthesis of target molecules with desired efficacy and safety profiles.

Synthesis and Purification Strategies for High-Purity N-Benzyl-4-bromo-N-methylpyridin-2-amine

The synthetic route to N-Benzyl-4-bromo-N-methylpyridin-2-amine typically involves a multi-step process, commencing with a suitable pyridine precursor. A common approach begins with the bromination of 2-aminopyridine. However, direct bromination can lead to a mixture of isomers. A more controlled synthesis is often preferred to ensure the desired regioselectivity.

A plausible synthetic pathway is outlined below:

Caption: A potential synthetic route for N-Benzyl-4-bromo-N-methylpyridin-2-amine.

Key Synthetic Steps and Considerations

-

Bromination of 2-Aminopyridine: A key challenge is the selective introduction of bromine at the 4-position. This can be achieved through various methods, including the use of specific brominating agents and careful control of reaction conditions. An alternative route involves starting with 2,4-dibromopyridine-N-oxide, followed by amination and reduction to yield 2-amino-4-bromopyridine.

-

N-Methylation: The introduction of the methyl group onto the amino nitrogen can be accomplished using common methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. Stoichiometry and reaction time must be carefully controlled to prevent di-methylation or the formation of a quaternary ammonium salt.

-

N-Benzylation: The final step involves the attachment of the benzyl group, typically via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

Purification Methodologies

Achieving high purity of the final compound is critical. Common purification techniques include:

-

Aqueous Workup and Extraction: To remove inorganic salts and other water-soluble impurities.

-

Column Chromatography: A highly effective method for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, with the eluent system optimized to achieve good separation.

-

Recrystallization: For solid products, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly crystalline material with a sharp melting point.

Stability Profile and Potential Degradation Pathways

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products.[1] Key stress conditions to consider for N-Benzyl-4-bromo-N-methylpyridin-2-amine include:

-

Hydrolytic Degradation: Testing across a range of pH values (acidic, neutral, and basic) is crucial. The amide-like character of the 2-aminopyridine moiety could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to cleavage of the N-benzyl or N-methyl groups.

-

Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, will assess the susceptibility of the molecule to oxidation. The pyridine ring and the benzylic position are potential sites of oxidation.

-

Photodegradation: The presence of the bromo-substituent and the aromatic rings suggests potential photosensitivity. Studies on other brominated aromatic compounds have shown that photodegradation can occur via cleavage of the carbon-bromine bond.[2][3][4] Irradiation with UV and visible light, as per ICH Q1B guidelines, is necessary to evaluate this.

-

Thermal Degradation: Heating the solid compound at elevated temperatures will help determine its thermal stability and identify any thermally induced degradation products.

Caption: A generalized workflow for forced degradation studies.

Predicted Degradation Mechanisms

Based on the structure, the following degradation pathways are plausible:

-

De-benzylation: Cleavage of the benzyl group is a common degradation pathway for N-benzyl amines, which can occur under various stress conditions.

-

De-methylation: Similar to de-benzylation, the loss of the methyl group is another possibility.

-

Hydrolysis of the C-Br bond: While generally stable, the carbon-bromine bond could undergo hydrolysis under forcing conditions, leading to the corresponding 4-hydroxy-pyridine derivative.

-

Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, a common metabolic and degradation pathway for pyridine-containing compounds.

-

Oxidation at the Benzylic Position: The methylene bridge of the benzyl group is susceptible to oxidation, potentially forming a benzoyl derivative.

Analytical Methodologies for Purity and Stability Assessment

A robust, stability-indicating analytical method is essential for accurately determining the purity of N-Benzyl-4-bromo-N-methylpyridin-2-amine and for quantifying any degradation products that may form during stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Development of a Stability-Indicating HPLC Method

The goal is to develop a single HPLC method that can separate the parent compound from all potential impurities and degradation products.

Table 1: Proposed Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape for basic compounds like pyridines. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | A common organic modifier with good UV transparency. |

| Gradient | 10-90% B over 30 minutes | A broad gradient is a good starting point to elute a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic rings should provide strong UV absorbance. DAD allows for peak purity assessment. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Injection Vol. | 10 µL | A standard injection volume. |

Method Validation

Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Characterization of Degradation Products

The identification of significant degradation products is crucial for understanding the stability of the compound. Hyphenated techniques are invaluable for this purpose:

-

LC-MS/MS: Provides molecular weight information and fragmentation patterns of the degradation products, which are key to elucidating their structures.

-

Preparative HPLC and NMR: For unknown degradation products that are present at significant levels, preparative HPLC can be used for isolation, followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Recommended Storage and Handling

Based on the potential instabilities, the following storage and handling recommendations are prudent:

-

Storage: Store in a well-closed container, protected from light, in a cool, dry place. Inert atmosphere (e.g., argon or nitrogen) may be considered for long-term storage to prevent oxidative degradation.

-

Handling: Avoid exposure to strong acids, bases, and oxidizing agents. Minimize exposure to light, especially UV radiation.

Conclusion

The purity and stability of N-Benzyl-4-bromo-N-methylpyridin-2-amine are critical attributes that directly impact its utility as a synthetic intermediate. A thorough understanding of its synthesis, purification, and potential degradation pathways is essential for researchers. While specific stability data for this compound is limited, a proactive approach, including comprehensive forced degradation studies and the development of a validated, stability-indicating HPLC method, will ensure the quality and reliability of this important building block in drug discovery and development. The principles and methodologies outlined in this guide provide a robust framework for the characterization and handling of N-Benzyl-4-bromo-N-methylpyridin-2-amine and other related heterocyclic intermediates.

References

-

MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

-

ResearchGate. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

-

PubMed Central. Identification of imatinib mesylate degradation products obtained under stress conditions. [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

PubMed Central. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. [Link]

- Google Patents. Synthetic method of 2-amino-4-bromopyridine.

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape: A Technical Guide to N-Benzyl-4-bromo-N-methylpyridin-2-amine for Advanced Research

For Immediate Release

This technical guide offers an in-depth exploration of N-Benzyl-4-bromo-N-methylpyridin-2-amine, a crucial building block for researchers and professionals in drug discovery and development. With its unique trifecta of a pyridine core, a reactive bromine atom, and a pharmacologically significant N-benzyl-N-methylamino group, this compound presents a versatile scaffold for the synthesis of novel chemical entities. This document serves as a comprehensive resource, detailing its chemical properties, commercial availability, synthetic pathways, and potential applications in medicinal chemistry, particularly in the development of targeted therapeutics.

Compound Profile and Physicochemical Properties

N-Benzyl-4-bromo-N-methylpyridin-2-amine (CAS No. 1289132-66-6) is a substituted pyridine derivative with a molecular formula of C₁₃H₁₃BrN₂ and a molecular weight of 277.16 g/mol .[1][2] The strategic placement of the bromine atom at the 4-position makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The N-benzyl-N-methylamino group at the 2-position is a common motif in pharmacologically active compounds, known to influence receptor binding and pharmacokinetic properties.

| Property | Value | Reference(s) |

| CAS Number | 1289132-66-6 | [1][2] |

| Molecular Formula | C₁₃H₁₃BrN₂ | [1][2] |

| Molecular Weight | 277.16 g/mol | [1][2] |

| IUPAC Name | N-benzyl-4-bromo-N-methylpyridin-2-amine | [1] |

| Boiling Point (Predicted) | 401.9 ± 35.0 °C | [3] |

| Density (Predicted) | 1.403 ± 0.1 g/cm³ | [3] |

Commercial Availability and Procurement